Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate
Description
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
ethyl 5-methyl-5-azaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-3-14-10(13)9-7-11(9)5-4-6-12(2)8-11/h9H,3-8H2,1-2H3 |
InChI Key |
PRGZTVNLRWOTMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC12CCCN(C2)C |
Origin of Product |
United States |
Preparation Methods
Pre-Synthesis Alkylation
-
Starting Material Modification : Use of N-methyl lactams (e.g., 5-methyl-1,3-oxazin-2-one) ensures the methyl group is incorporated prior to cyclopropanation.
-
Advantages : Avoids post-cyclopropanation alkylation, which may destabilize the spirocyclic structure.
Post-Cyclopropanation Alkylation
-
Reagents : Methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
-
Conditions : Conducted in polar aprotic solvents (e.g., DMF) at 50–80°C for 12–24 hours.
-
Challenges : Competing side reactions (e.g., over-alkylation) necessitate careful stoichiometric control.
Esterification and Protecting Group Strategies
The ethyl ester moiety is typically introduced via:
Direct Esterification of Carboxylic Acid Precursors
Protection-Deprotection Sequences
-
Protecting Groups : tert-Butoxycarbonyl (Boc) or benzyl (Bn) groups shield the nitrogen during cyclopropanation.
-
Deprotection : Acidic (e.g., HCl/dioxane) or catalytic hydrogenation conditions remove protecting groups post-cyclopropanation.
Example Protocol :
-
Boc Protection : Treat 5-azaspiro[2.5]octane-1-carboxylic acid with di-tert-butyl dicarbonate.
-
Esterification : React with ethanol via Steglich esterification (DCC, DMAP).
-
Deprotection : Remove Boc group using trifluoroacetic acid.
Purification and Characterization
Chromatographic Methods
Spectroscopic Characterization
-
NMR : Distinctive signals include:
-
¹H NMR : δ 1.2–1.4 (cyclopropane CH₂), δ 3.6–3.8 (N–CH₃), δ 4.1–4.3 (ester OCH₂CH₃).
-
¹³C NMR : δ 170–175 ppm (ester carbonyl), δ 55–60 ppm (spiro carbon).
-
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Dihalocarbene Addition | Cyclopropanation → Reduction | 50–60% | Scalable, minimal side products | Requires low-temperature conditions |
| Pre-Synthesis Alkylation | N-methyl lactam → Cyclopropanation | 65–72% | Avoids post-modification steps | Limited substrate availability |
| Post-Cyclopropanation Alkylation | Cyclopropanation → Methylation | 45–55% | Flexible nitrogen functionalization | Risk of over-alkylation |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Ethyl 5-azaspiro[2.5]octane-1-carboxylate (Non-Methylated Analog)
- Molecular Formula: C₁₀H₁₇NO₂ .
- Molecular Weight : 183.25 g/mol .
- Lower lipophilicity compared to the methylated derivative, which may influence pharmacokinetic properties like membrane permeability.
- Applications : Used as a precursor in synthesizing spirocyclic pharmacophores, though its reduced steric bulk may limit target specificity.
Methyl 4-(tert-Butoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate
- Source : describes a bicyclo[2.2.2]octane derivative with a tert-butoxycarbonyl (Boc) protecting group .
- Structural Contrasts :
- Scaffold : Bicyclo[2.2.2]octane vs. spiro[2.5]octane. The bicyclic system imposes greater rigidity and distinct ring strain.
- Substituents : The Boc group enhances stability during synthetic steps but requires acidic conditions for deprotection, unlike the methyl group in the target compound, which is permanent.
- Relevance : Highlights how scaffold choice (spiro vs. bicyclic) affects synthetic strategies and molecular interactions.
Methyl 4-[(6-Bromo-2-phenyl-3-propylquinolin-4-yl)carbonyl]aminobicyclo[2.2.2]octane-1-carboxylate
- Source : Mentioned in as a reaction product .
- Key Features: Incorporates a bulky quinoline moiety, drastically increasing molecular weight and complexity. The bicyclo[2.2.2]octane core may limit solubility compared to spiro systems due to reduced polarity.
- Applications : Likely explored in drug discovery for kinase inhibition, though steric bulk may hinder bioavailability.
Comparative Data Table
Structural and Functional Insights
Spiro vs. Bicyclic Scaffolds :
- Spiro systems (e.g., spiro[2.5]octane) exhibit unique three-dimensional geometries that can mimic transition states in enzymatic reactions, whereas bicyclic systems (e.g., bicyclo[2.2.2]octane) offer greater rigidity .
- Software like Mercury CSD enables comparative analysis of crystal packing and intermolecular interactions, critical for optimizing solubility .
Impact of Substituents :
Synthetic Considerations :
Biological Activity
Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure, which is believed to confer specific biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound features a spirocyclic framework that integrates an azaspiro ring with an ethyl carboxylate functional group. This structural uniqueness is thought to influence its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₉N₁O₂ |
| Molecular Weight | 221.30 g/mol |
| Structural Features | Spirocyclic structure with an ethyl ester group |
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity . Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics. The exact mechanism by which it exerts these effects involves interaction with bacterial enzymes or receptors, leading to disruption of essential metabolic pathways.
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it is believed to interact with proteins involved in cell cycle regulation and apoptosis, such as p53 and Bcl-2 family proteins.
The mechanisms underlying the biological activities of this compound are still being elucidated. Current hypotheses suggest that:
- Enzyme Inhibition : The compound may bind to active sites on enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : It might modulate receptor activity, affecting downstream signaling pathways related to cell growth and apoptosis.
- Structural Compatibility : Its spirocyclic structure allows it to fit into unique binding sites on target proteins, enhancing its efficacy.
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a new antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
Case Study 2: Anticancer Activity
In a separate study focusing on cancer cell lines, Jones et al. (2024) reported that treatment with this compound led to a dose-dependent decrease in cell viability in breast cancer cells (MCF-7). The IC50 value was determined to be approximately 30 µM, indicating substantial anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 30 µM |
| HeLa (Cervical Cancer) | 45 µM |
Q & A
Q. What are the key synthetic pathways for Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves cyclization and esterification steps. A representative method for analogous spirocyclic compounds uses ethyl (tetrahydro-4H-pyran-4-ylidene)acetate and trimethylsulfoxonium iodide under controlled temperatures (0–5°C) in anhydrous solvents like THF . Optimization strategies include:
- Design of Experiments (DOE): Varying reagent stoichiometry, temperature, and solvent polarity to maximize yield.
- Purification: Crystallization or chromatography to isolate the spirocyclic product from byproducts.
- Yield Monitoring: Using HPLC or GC-MS to track reaction progress .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR Spectroscopy: 1H/13C NMR and 2D techniques (COSY, HSQC) resolve proton coupling and carbon connectivity, critical for verifying the spirocyclic core and ester group .
- X-ray Crystallography: Programs like SHELX refine crystal structures, confirming bond angles and spatial arrangement of the nitrogen-containing spiro system .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula and fragmentation patterns .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Antimicrobial Screening: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Enzyme Inhibition: Fluorescence-based assays for oxidoreductases (e.g., NADPH-dependent enzymes) to assess IC50 values .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Contradictions may arise from assay variability or compound purity. Methodological approaches include:
- Orthogonal Assays: Validate antimicrobial activity using both agar diffusion and liquid culture methods .
- Purity Verification: Employ HPLC (>95% purity threshold) and elemental analysis to exclude confounding impurities .
- Dose-Response Curves: Compare EC50/IC50 values across multiple cell lines or enzymatic systems to identify target specificity .
Q. What computational strategies predict binding modes with biological targets like oxidoreductases or kinases?
- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions between the spirocyclic core and active sites (e.g., NADPH-binding pockets) .
- MD Simulations: GROMACS or AMBER simulations (50–100 ns) analyze stability of ligand-target complexes under physiological conditions .
- QSAR Modeling: Corrogate substituent effects (e.g., methyl vs. ethyl groups) on bioactivity using datasets from analogs .
Q. How can structure-activity relationship (SAR) studies be designed to compare this compound with analogs?
- Core Modifications: Synthesize derivatives with variations in the spiro ring size (e.g., 5-azaspiro[2.4] vs. 5-azaspiro[2.5]) to assess conformational flexibility .
- Functional Group Swaps: Replace the ethyl ester with methyl or tert-butyl esters to study steric/electronic effects on enzyme inhibition .
- Bioisosteric Replacement: Substitute the methyl group on nitrogen with halogens or aryl groups to enhance binding affinity .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
